4-(4-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfonyl}piperazin-1-yl)-4-oxobut-2-enoic acid
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Overview
Description
4-(4-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfonyl}piperazin-1-yl)-4-oxobut-2-enoic acid is a complex organic compound with the molecular formula C15H14ClF3N2O5S . This compound is notable for its unique structure, which includes a piperazine ring, a sulfonyl group, and a trifluoromethyl group. It is used primarily in biochemical and proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfonyl}piperazin-1-yl)-4-oxobut-2-enoic acid involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride with piperazine to form an intermediate compound. This intermediate is then reacted with 4-oxobut-2-enoic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfonyl}piperazin-1-yl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfonyl}piperazin-1-yl)-4-oxobut-2-enoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfonyl}piperazin-1-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-(4-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfonyl}piperazin-1-yl)-4-oxobut-2-enoic acid: The parent compound.
2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride: A precursor in the synthesis of the parent compound.
Piperazine derivatives: Compounds with similar piperazine ring structures.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the sulfonyl group contributes to its reactivity and binding affinity to enzymes .
Properties
Molecular Formula |
C15H14ClF3N2O5S |
---|---|
Molecular Weight |
426.8 g/mol |
IUPAC Name |
4-[4-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C15H14ClF3N2O5S/c16-11-2-1-10(15(17,18)19)9-12(11)27(25,26)21-7-5-20(6-8-21)13(22)3-4-14(23)24/h1-4,9H,5-8H2,(H,23,24) |
InChI Key |
WHADDUZFGJTOFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C=CC(=O)O)S(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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